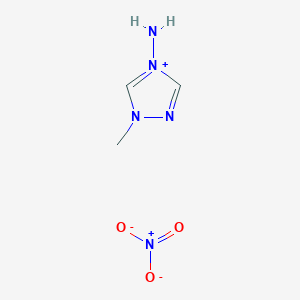

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-1,2,4-triazol-4-ium-4-amine;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N4.NO3/c1-6-3-7(4)2-5-6;2-1(3)4/h2-3H,4H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVRCMNTQOWYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C=N1)N.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium Nitrate

Foreword: The Emergence of Energetic Ionic Liquids

The field of energetic materials is continuously evolving, driven by the demand for compounds that offer enhanced performance, improved stability, and greater safety profiles compared to traditional explosives and propellants. Within this landscape, Energetic Ionic Liquids (EILs) have emerged as a highly promising class of materials.[1] Unlike conventional solid energetic materials, EILs are salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable energetic performance.[1][2] This guide focuses on a specific and noteworthy EIL: this compound (AMTN). AMTN is a representative example of this class, serving as a model substance for investigating the decomposition and combustion behavior of EILs.[3] Its potential applications span from advanced liquid propellants to energetic plasticizers.[1]

This document serves as a technical guide for researchers, chemists, and professionals in drug development and materials science. It provides a detailed exploration of the synthesis and comprehensive characterization of AMTN, grounded in established scientific principles and experimental data. The methodologies are presented not merely as procedural steps, but with an emphasis on the underlying chemical logic and the rationale for experimental design, ensuring a deep and practical understanding of the subject matter.

Part 1: Synthesis of this compound (AMTN)

The synthesis of AMTN is a multi-step process that begins with the formation of the core heterocyclic structure, 4-amino-1,2,4-triazole, followed by quaternization of a ring nitrogen to form the desired cation, and finally, anion exchange to introduce the nitrate group. The overall strategy is to build the triazolium cation and then pair it with the energetic nitrate anion.

Foundational Precursor: Synthesis of 4-Amino-1,2,4-triazole

The journey to AMTN begins with its non-alkylated precursor, 4-amino-1,2,4-triazole (4-AT). The synthesis of 4-AT is a well-established process, typically involving the reaction of hydrazine with formic acid.[4]

-

Causality of Precursor Synthesis: The reaction proceeds through the formation of formylhydrazine, which then undergoes cyclization. The use of an acidic catalyst, often an insoluble polymer with acidic functional groups, can facilitate the reaction under milder conditions and improve yield and purity.[4] The temperature is progressively increased to first distill off the ethanol and water byproducts, and then to drive the cyclization to completion.[4]

Core Synthesis: From 4-Amino-1,2,4-triazole to AMTN

The conversion of 4-AT to AMTN involves two key transformations: methylation of the triazole ring and the introduction of the nitrate anion. While various routes to substituted triazolium salts exist, a common and effective method involves the alkylation of the 4-amino-1,2,4-triazole precursor.[5][6]

The following DOT script visualizes the logical workflow for the synthesis of AMTN.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical principles for the formation of 1,4-disubstituted 1,2,4-triazolium salts.

Step 1: Synthesis of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium Iodide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-1,2,4-triazole in a suitable solvent such as acetonitrile.

-

Methylation: To this solution, add a stoichiometric equivalent of a methylating agent, such as methyl iodide.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will likely precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the intermediate iodide salt.

Step 2: Anion Exchange to form AMTN

-

Dissolution: Dissolve the purified 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide in deionized water.

-

Precipitation: In a separate flask, prepare a solution of a nitrate salt, typically silver nitrate, in deionized water. Add the silver nitrate solution dropwise to the triazolium iodide solution with vigorous stirring. A precipitate of silver iodide will form.

-

Filtration: After the addition is complete, stir the mixture for an additional hour to ensure complete precipitation. Filter the mixture to remove the insoluble silver iodide.

-

Product Isolation: The filtrate contains the desired product, this compound. The water can be removed under reduced pressure to yield the final product.

-

Trustworthiness through Self-Validation: The success of each step validates the previous one. The formation of the iodide salt in Step 1 is confirmed before proceeding to the anion exchange. The complete removal of the iodide, evidenced by the precipitation of silver iodide, ensures the purity of the final nitrate salt.

Part 2: Comprehensive Characterization of AMTN

Thorough characterization is paramount to confirm the identity, purity, and key properties of the synthesized AMTN, especially given its nature as an energetic material.

The following DOT script outlines the multi-faceted approach to the characterization of AMTN.

Spectroscopic Analysis

| Technique | Purpose | Expected Observations for AMTN |

| ¹H NMR | To identify the proton environment and confirm the presence of the methyl group and triazole ring protons. | - A singlet corresponding to the N-methyl protons.- Singlets for the two non-equivalent protons on the triazole ring.- A broad singlet for the amino group protons. |

| ¹³C NMR | To identify the carbon skeleton of the molecule. | - A peak for the N-methyl carbon.- Peaks corresponding to the carbon atoms in the triazolium ring. |

| IR Spectroscopy | To identify characteristic functional groups. | - N-H stretching vibrations from the amino group.- C-H stretching from the methyl group and triazole ring.- Strong N-O stretching bands characteristic of the nitrate anion. |

| Mass Spectrometry | To confirm the mass of the cation. | - A peak corresponding to the [C₃H₇N₅]⁺ cation. |

Thermal Analysis

Thermal analysis is critical for understanding the stability and energetic properties of AMTN.

-

Differential Scanning Calorimetry (DSC): DSC analysis reveals thermal transitions such as melting, crystallization, and decomposition. For AMTN, a glass transition point has been reported at -55 °C, which is characteristic of an ionic liquid.[1] The DSC thermogram will also show a sharp exothermic peak corresponding to its decomposition. The onset temperature of this exotherm is a key indicator of its thermal stability.[7]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For AMTN, TGA reveals a complex exothermic decomposition process occurring in multiple overlapping steps between approximately 207°C and 267°C (480 K to 540 K).[3] The analysis of the off-gassed products can identify decomposition products such as N₂O, CO, H₂O, HCN, and NH₃.[3] Alkylated triazolium salts generally exhibit significantly higher thermal stability than their protonated (non-alkylated) counterparts.[1]

| Thermal Property | Method of Determination | Typical Value/Observation for AMTN | Reference |

| Glass Transition (Tg) | DSC | -55 °C | [1] |

| Decomposition Temp. | TGA/DSC | Complex decomposition between 207-267 °C | [3] |

| Decomposition Products | TGA-FTIR/MS | N₂O, CO, H₂O, HCN, NH₃ | [3] |

Crystallographic Analysis

While AMTN is an ionic liquid, single-crystal X-ray diffraction can be performed if suitable crystals can be obtained, providing unequivocal proof of structure. For the related non-methylated compound, 4-amino-1H-1,2,4-triazol-1-ium nitrate, the crystal structure reveals alternating layers of the triazolium cations and nitrate anions.[8][9] These layers are interconnected by a network of N-H···O hydrogen bonds.[8][9] A similar layered structure with extensive hydrogen bonding would be anticipated for AMTN in the solid state, contributing to its overall stability.

Conclusion

This compound stands as a significant example of the advancements in energetic ionic liquids. Its synthesis, while requiring careful execution, follows logical and established principles of heterocyclic and salt chemistry. The comprehensive characterization, employing a suite of spectroscopic and thermal analysis techniques, is crucial for verifying its structure and understanding its properties as an energetic material. This guide provides the foundational knowledge and procedural insights necessary for researchers to confidently synthesize and analyze AMTN, paving the way for further exploration of its applications and the broader field of energetic ionic liquids.

References

-

Schaller, U., Keicher, T., Weiser, V., Krause, H., & Schlechtriem, S. (n.d.). Synthesis, Characterization and Combustion of Triazolium Based Salts. Fraunhofer ICT. Available at: [Link]

-

Matulková, I., Císařová, I., & Němec, I. (2011). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o18–o19. Available at: [Link]

-

Weiser, V., Schaller, U., Keicher, T., & Krause, H. (n.d.). BURNING BEHAVIOUR OF ENERGETIC IONIC LIQUIDS INVESTIGATED WITH 4-AMINO-1-METHYL-1,2,4- TRIAZOLIUMNITRAT. Fraunhofer-Publica. Available at: [Link]

-

Laus, G., Kahlenberg, V., Wurst, K., Schottenberger, H., & Bentivoglio, G. (2014). Synthesis and Crystal Structures of New 1,4-Disubstituted 1,2,4-Triazoline-5-thiones. Zeitschrift für Naturforschung B, 69(10), 1178-1186. Available at: [Link]

- (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.

-

(2022). A Comprehensive Review of the Thermophysical Properties of Energetic Ionic Liquids. Energies, 15(1), 193. Available at: [Link]

-

(n.d.). Energetic Ionic Liquids: Fundamental Studies Relating Target Structures and Key Physical Properties. DTIC. Available at: [Link]

-

(2022). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Molecules, 27(19), 6649. Available at: [Link]

-

Matulková, I., Císařová, I., & Němec, I. (2011). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-1,2,4-triazolium nitrate. Retrieved from [Link]

-

Van Rensburg, D. J. J., & Landman, M. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(19), 18037–18046. Available at: [Link]

Sources

- 1. imemg.org [imemg.org]

- 2. A Comprehensive Review of the Thermophysical Properties of Energetic Ionic Liquids | MDPI [mdpi.com]

- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 4. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 5. Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Amino-1H-1,2,4-triazol-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium Nitrate (AMTN)

Introduction: A Modern Energetic Ionic Liquid

In the landscape of energetic materials, there is a continuous drive towards developing compounds that offer a superior balance of performance and safety. 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate (AMTN), a member of the energetic ionic liquids (EILs) class, represents a significant step in this direction.[1] Unlike traditional solid explosives, ionic liquids are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them highly attractive for advanced applications.[1]

AMTN, also designated as C1 N in some literature, is a promising candidate for various applications, including use as an energetic plasticizer, in high explosives, and as a component in gun and liquid rocket propellants.[1] Its molecular structure, featuring a methylated 4-aminotriazolium cation paired with a nitrate anion, bestows upon it a desirable combination of high nitrogen content (43.5%) and a glass transition temperature of -55 °C, rendering it a liquid over a broad range of temperatures.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and safety characteristics of AMTN, tailored for researchers, scientists, and professionals in the fields of chemistry and drug development.

Synthesis of AMTN: A Two-Step Approach

The synthesis of high-purity AMTN is a critical prerequisite for the accurate characterization of its properties. The established and reliable method is a two-step process involving the initial synthesis of an iodide precursor followed by a salt metathesis reaction.

Step 1: Synthesis of 4-Amino-1-methyl-1,2,4-triazolium iodide (AMTI)

The first step involves the N-alkylation of 4-amino-1,2,4-triazole with methyl iodide. This reaction selectively adds a methyl group to the N1 position of the triazole ring, forming the quaternary ammonium iodide salt.

Caption: Synthesis of the AMTI intermediate.

Experimental Protocol: Synthesis of AMTI

-

In a reaction vessel protected from light, dissolve 159.75 g (1.90 mol) of 4-amino-1,2,4-triazole in a mixture of 200 mL of dimethyl sulfoxide (DMSO) and 250 mL of acetonitrile (MeCN).

-

Gradually add 124.5 mL (2.00 mol) of iodomethane to the solution while stirring.

-

Maintain the reaction mixture at 30 °C in the dark for 3 days.

-

After the reaction period, induce crystallization by adding n-propanol to the cold solution.

-

Collect the resulting white needles of AMTI by filtration.

-

Purify the product by recrystallizing twice from isopropanol to achieve a high-purity final product. The typical yield is around 82%.[2]

Step 2: Salt Metathesis to this compound (AMTN)

The purified AMTI is then converted to the target nitrate salt via a metathesis reaction with silver nitrate. This reaction relies on the precipitation of the insoluble silver iodide, driving the reaction to completion.

Caption: Metathesis reaction to form AMTN.

Experimental Protocol: Synthesis of AMTN

-

Dissolve 113.01 g (0.50 mol) of AMTI in 600 mL of methanol.

-

In a separate vessel, dissolve 84.935 g (0.50 mol) of silver nitrate in 40 mL of HPLC-grade water.

-

While stirring magnetically, add the silver nitrate solution dropwise to the AMTI solution.

-

Stir the resulting mixture for 12 hours at room temperature, protected from light. A yellow precipitate of silver iodide will form.

-

Remove the silver iodide precipitate by filtration through a pad of Celite and sea sand.

-

Evaporate the solvents from the filtrate under reduced pressure.

-

Dry the resulting liquid under high vacuum at 60 °C for 12 hours.

-

For final drying, store the colorless oil over P₂O₅ under high vacuum for one week. The typical yield is around 93%.[2]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of AMTN is essential for its safe handling and application.

| Property | Value | Source |

| Molecular Formula | C₃H₇N₅O₃ | [2] |

| Molar Mass | 161.12 g/mol | [2] |

| Appearance | Colorless Oil | [2] |

| Glass Transition (Tg) | -55 °C | [1] |

| Decomposition (Tdec) | 262 °C | [2] |

| Nitrogen Content | 43.5% | [3] |

| Oxygen Balance | -64.6% | [3] |

| Impact Sensitivity | > 20 Nm | [3] |

| Friction Sensitivity | > 360 N | [3] |

| Heat of Explosion | 3468 J/g | [3] |

Spectroscopic Analysis

Spectroscopic methods are fundamental to confirming the molecular structure and purity of the synthesized AMTN.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400.13 MHz, DMSO-d₆): The proton NMR spectrum provides key structural information.

-

δ 4.04 (s, 3H, N1-Me): A singlet corresponding to the three protons of the methyl group attached to the N1 position.

-

δ 6.96 (s, 2H, NH₂): A singlet for the two protons of the exocyclic amino group.

-

δ 9.11 (s, 1H, C3-H): A singlet for the proton at the C3 position of the triazole ring.

-

δ 10.12 (s, 1H, C5-H): A singlet for the proton at the C5 position of the triazole ring.[2]

-

-

¹³C NMR (100.62 MHz, DMSO-d₆): The carbon NMR spectrum complements the proton data.

-

δ 38.8 (Me): The signal for the methyl carbon.

-

δ 142.8 (C3): The signal for the C3 carbon of the triazole ring.

-

δ 145.0 (C5): The signal for the C5 carbon of the triazole ring.[2]

-

Vibrational Spectroscopy:

-

Infrared (IR) Spectroscopy (cm⁻¹): Key vibrational modes observed include: 3282, 3141, 3079, 1637 (C=N stretch), 1573, 1537, 1317 (NO₃⁻ stretch), 1171, 1071, 979, 881, 828, 658.[2]

-

Raman Spectroscopy (cm⁻¹): Prominent Raman shifts are seen at: 3155, 2963, 1574, 1410, 1089, 1074, 1044 (symmetric NO₃⁻ stretch), 981, 934, 740, 711, 616, 457.[2]

Thermal Stability and Decomposition

The thermal behavior of energetic materials is a critical safety parameter.

-

Differential Scanning Calorimetry (DSC): DSC analysis reveals a glass transition temperature (Tg) of -55 °C, indicating that AMTN is in a liquid state over a wide operational temperature range. The decomposition onset temperature (Tdec) is observed at 262 °C, demonstrating good thermal stability compared to its non-methylated counterpart.[1][2] The methylation of the triazole ring enhances thermal stability, a common trend in energetic ionic liquids.[1]

-

Thermogravimetric Analysis (TGA): TGA studies show that the thermal decomposition of AMTN is a complex exothermic process with multiple overlapping reaction steps occurring between approximately 207 °C and 267 °C (480 K to 540 K).[3]

-

Decomposition Pathway: The initial decomposition step for the non-methylated analog, 4-amino-1H-1,2,4-triazolium nitrate, is believed to be a proton transfer from the N1 position to the nitrate anion, forming nitric acid and the neutral triazole.[3] While AMTN lacks this acidic proton at the N1 position, it is suggested that a similar proton transfer mechanism may still occur, followed by the decomposition of the resulting neutral species and their subsequent interactions.[3] The final decomposition products identified by FTIR analysis after complete gasification include N₂O, CO, H₂O, HCN, and NH₃.[3]

Crystal Structure: A Comparison with the Non-Methylated Analog

As of the date of this guide, a single-crystal X-ray diffraction structure for this compound has not been reported in the literature. However, the crystal structure of its parent compound, 4-amino-1H-1,2,4-triazol-1-ium nitrate, provides valuable insight into the likely interactions within the crystal lattice.

The non-methylated salt crystallizes in a non-centrosymmetric monoclinic system.[4][5] Its structure is characterized by alternating layers of 4-amino-1,2,4-triazolinium cations and nitrate anions. These layers are interconnected by a network of strong N—H···O hydrogen bonds and weaker C—H···O and C—H···N interactions.[4][5] It is reasonable to infer that while the specific packing arrangement would differ due to the steric bulk of the methyl group, similar strong hydrogen bonding between the amino group protons and the nitrate oxygen atoms would be a dominant feature in the solid state of AMTN, should it be crystallized.

| Crystal Data for 4-Amino-1H-1,2,4-triazol-1-ium nitrate | |

| Formula | C₂H₅N₄⁺ · NO₃⁻ |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 9.6200 (9) |

| b (Å) | 5.2790 (3) |

| c (Å) | 11.895 (1) |

| β (°) | 96.667 (3) |

| Volume (ų) | 599.99 (8) |

| Z | 4 |

| Data from Matulková, I., et al. (2011).[4] |

Safety and Hazard Evaluation: Mechanical Sensitivity

A key advantage of AMTN is its relative insensitivity to mechanical stimuli, which is a critical factor for safe handling, transport, and processing. Standardized BAM (Bundesanstalt für Materialforschung und -prüfung) testing protocols are used to quantify these properties.

Impact Sensitivity

Impact sensitivity is determined using a BAM Fallhammer apparatus, which measures the minimum energy required to cause a reaction (e.g., flash, explosion, or decomposition) when a specified weight is dropped onto the sample.

Experimental Protocol: BAM Fallhammer Test

-

Sample Preparation: A 40 mm³ sample of the substance is placed within the testing apparatus, which consists of two concentric steel cylinders on a steel anvil.

-

Apparatus Setup: A drop weight of a specified mass (e.g., 1 kg, 5 kg, 10 kg) is raised to a known height.

-

Test Execution: The weight is released and allowed to impact the sample.

-

Observation: The outcome is observed for any reaction (audible report, flame, smoke, or decomposition).

-

Staircase Method: A series of trials (typically up to 6) are conducted at varying heights to determine the 50% probability of initiation (the energy at which 50% of samples react). The result is reported as the impact energy in Joules (J) or Newton-meters (Nm).

For AMTN, the impact sensitivity is reported as > 20 Nm , indicating it is quite insensitive to impact.[3]

Friction Sensitivity

Friction sensitivity is assessed using a BAM friction tester, which subjects the material to frictional forces between a porcelain pin and a moving porcelain plate.

Experimental Protocol: BAM Friction Test

-

Sample Preparation: A small amount of the test substance (approximately 10 mm³) is placed on the fixed porcelain plate.

-

Apparatus Setup: A porcelain pin is lowered onto the sample, and a specific load is applied via a weighted arm. The loads can be varied from 0.5 kg to 36 kg, corresponding to forces from 5 N to 360 N.

-

Test Execution: The porcelain plate is moved back and forth under the pin for a single cycle.

-

Observation: The test is observed for any signs of reaction, such as a crackling sound, sparks, or flame.

-

Threshold Determination: The "up-and-down" or staircase method is used to find the lowest load at which a reaction occurs in at least one out of six trials.

AMTN exhibits a friction sensitivity of > 360 N , the upper limit of the standard test, signifying very low sensitivity to frictional stimuli.[3]

Caption: Summary of AMTN's mechanical sensitivity.

Conclusion and Future Outlook

This compound (AMTN) stands out as a well-characterized energetic ionic liquid with a highly favorable combination of properties. Its low glass transition temperature, good thermal stability, and remarkably low sensitivity to impact and friction make it a superior candidate for next-generation energetic formulations. The detailed synthesis protocol provides a clear pathway for producing high-purity material for further research and development.

While the core physicochemical properties have been well-established, future research should aim to fill the remaining data gaps. Specifically, the determination of an experimental density value and the acquisition of its single-crystal X-ray structure would provide a complete dataset for computational modeling and performance prediction. Further investigations into its compatibility with other energetic materials and binders will also be crucial for its integration into practical applications. The comprehensive data presented in this guide provides a solid foundation for researchers to safely handle, evaluate, and innovate with this promising energetic material.

References

-

Schaller, U., Keicher, T., Weiser, V., & Krause, H. (n.d.). Synthesis, Characterization and Combustion of Triazolium Based Salts. Fraunhofer Institut Chemische Technologie (ICT). Available at: [Link]

-

Schaller, U., Keicher, T., Weiser, V., & Krause, H. (n.d.). Synthesis, Characterization and Combustion of Triazolium Based Salts. Fraunhofer Institut Chemische Technologie (ICT). Available at: [Link]

-

Matulková, I., Císařová, I., & Němec, I. (2011). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o18–o19. Available at: [Link]

-

Matulková, I., Císařová, I., & Němec, I. (2011). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o18–o19. Available at: [Link]

-

Matulková, I. (2011). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-1,2,4-triazolium nitrate. National Center for Biotechnology Information. Available at: [Link]

-

Fauske & Associates. (2017, September 7). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Fauske & Associates. Available at: [Link]

-

UTEC Corporation. (n.d.). BAM Friction Test Apparatus. UTEC Corporation. Available at: [Link]

-

Simpson, L. R., & Foltz, M. F. (n.d.). LLNL Small-Scale Friction sensitivity (BAM) Test. OSTI.GOV. Available at: [Link]

-

DEKRA Process Safety. (2018, March 12). BAM Fallhammer Test – DEKRA Process Safety [Video]. YouTube. Available at: [Link]

-

Safety Management Services, Inc. (n.d.). Material Sensitivity Testing. Safety Management Services, Inc. Available at: [Link]

-

Weiser, V., Schaller, U., & Kelzenberg, S. (n.d.). BURNING BEHAVIOUR OF ENERGETIC IONIC LIQUIDS INVESTIGATED WITH 4-AMINO-1-METHYL-1,2,4- TRIAZOLIUMNITRAT. Fraunhofer-Publica. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium Nitrate

This guide provides a comprehensive technical overview of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate (AMTN), a compound of significant interest in the field of energetic materials. We will delve into its molecular structure, synthesis, and physicochemical properties, offering field-proven insights for researchers, scientists, and drug development professionals. While single-crystal X-ray diffraction data for AMTN is not publicly available, we will construct a detailed molecular understanding through a comparative analysis with its well-characterized analogue, 4-Amino-1H-1,2,4-triazol-1-ium nitrate.

Introduction: The Significance of this compound (AMTN)

This compound, also known as AMTN, is an energetic ionic liquid (EIL).[1] Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, have made them a focal point of research in various fields.[2] In the realm of energetic materials, EILs like AMTN are being explored as potential replacements for traditional explosives and propellants, offering prospects of enhanced safety and performance.[2]

The core of AMTN's energetic nature lies in the combination of a nitrogen-rich heterocyclic cation (4-Amino-1-methyl-4H-1,2,4-triazol-1-ium) and an oxidizing anion (nitrate). This guide will meticulously explore the synthesis, characterization, and molecular architecture of this promising energetic compound.

Synthesis and Characterization of AMTN

The synthesis of this compound is a critical process that dictates its purity and, consequently, its performance and stability. The primary route involves the alkylation of 4-amino-1,2,4-triazole. Thermal analysis of protonated triazolium salts has shown them to be significantly less stable than their alkylated derivatives, underscoring the importance of the methylation step for enhancing stability.[2]

Synthesis Workflow

The synthesis of AMTN can be conceptualized through the following workflow:

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium Nitrate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate (AMTN), an energetic ionic liquid (EIL) of significant interest. This document is intended for researchers, scientists, and professionals in drug development and energetic materials science. It delves into the physicochemical properties, thermal behavior, decomposition kinetics, and mechanistic pathways of AMTN, supported by experimental data and established analytical protocols. The guide emphasizes the causality behind experimental choices and provides detailed methodologies for thermal analysis techniques, ensuring a self-validating and authoritative resource.

Introduction: The Significance of this compound (AMTN)

This compound, also known as AMTN or C1N, is a member of the energetic ionic liquids (EILs), a class of materials that combine the properties of ionic liquids with the high-energy characteristics of traditional energetic materials.[1] EILs are gaining increasing attention due to their unique properties, including low vapor pressure, good thermal stability, and potential applications as plasticizers, high explosives, and propellants.[2] AMTN, in particular, is a promising candidate for various applications due to its favorable stability and energetic performance.[2]

A thorough understanding of the thermal stability and decomposition of AMTN is paramount for its safe handling, storage, and application. This guide provides an in-depth exploration of these critical aspects, synthesizing available data to offer a holistic view for the scientific community.

Physicochemical and Energetic Properties of AMTN

The fundamental properties of AMTN are summarized in the table below. These characteristics are essential for understanding its behavior and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₃H₇N₅O₃ | |

| Molecular Weight | 161.12 g/mol | |

| Appearance | White crystalline solid | - |

| Glass Transition Point | -55 °C | [2] |

| Enthalpy of Formation (calculated) | +33 kJ/mol | [1] |

| Impact Sensitivity | > 20 Nm | [1] |

| Friction Sensitivity | > 360 N | [1] |

Thermal Behavior and Decomposition Analysis

The thermal decomposition of AMTN is a complex, multi-step exothermic process.[1] Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing this behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For AMTN, TGA reveals that decomposition begins between 192 °C (465 K) and 207 °C (480 K), with the onset temperature being dependent on the heating rate.[1] The decomposition process is complete by approximately 267 °C (540 K), leaving no residue.[1] The multi-step nature of the decomposition is evident from the derivative of the TGA curve (DTG), which shows several overlapping reaction stages.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated. The DSC thermogram for AMTN shows a significant exothermic decomposition, confirming the energetic nature of the compound. The shape of the DSC curve mirrors the multi-step process observed in TGA, indicating that all stages of decomposition are exothermic.[1] The final, sharp peak in the DSC curve suggests a rapid and substantial release of energy.[1]

Table of Thermal Decomposition Data:

| Parameter | Value | Method | Source |

| Decomposition Onset (TGA) | 192 - 207 °C (465 - 480 K) | TGA | [1] |

| Decomposition Completion (TGA) | ~267 °C (540 K) | TGA | [1] |

| Decomposition Process | Complex, multi-step exothermic | TGA/DSC | [1] |

Proposed Decomposition Pathway of AMTN

The decomposition of AMTN is a complex process that results in the formation of several gaseous products, including nitrous oxide (N₂O), carbon monoxide (CO), water (H₂O), hydrogen cyanide (HCN), and ammonia (NH₃).[1]

Unlike its non-methylated analog, 4-amino-1H-1,2,4-triazolium nitrate, where decomposition is initiated by a proton transfer from the triazole ring, AMTN lacks this acidic proton.[1][3] Therefore, a different initiation mechanism is proposed, likely involving the amino group.[1]

A plausible decomposition pathway is as follows:

-

Initiation: The decomposition is likely initiated by the interaction between the amino group and the nitrate anion, potentially leading to the formation of nitric acid and a reactive triazole-based intermediate.

-

Ring Opening and Fragmentation: The unstable intermediate undergoes ring opening and fragmentation of the 1,2,4-triazole ring.

-

Secondary Reactions: A series of complex secondary reactions occur between the initial decomposition fragments, leading to the formation of the final stable gaseous products.

Caption: Proposed decomposition pathway of AMTN.

Experimental Protocols for Thermal Analysis

To ensure the accurate and reproducible thermal analysis of AMTN, the following standardized protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Caption: Experimental workflow for TGA analysis of AMTN.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of AMTN into a clean, tared TGA crucible (alumina or platinum is recommended for energetic materials).

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere. Allow the instrument to equilibrate at a starting temperature, typically 30 °C.

-

Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) from the starting temperature to a final temperature well above the decomposition region (e.g., 300 °C). Record the sample mass as a function of temperature.

-

Data Analysis: Plot the mass loss versus temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Caption: Experimental workflow for DSC analysis of AMTN.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 0.5-2 mg of AMTN into a hermetically sealed aluminum pan to contain any evolved gases and prevent contamination of the instrument. Prepare an identical empty sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas at a constant flow rate. Equilibrate the cell at a low starting temperature.

-

Thermal Analysis: Heat the sample and reference pans at a constant heating rate through the decomposition region. Record the differential heat flow between the sample and the reference.

-

Data Analysis: Plot the heat flow versus temperature. Determine the onset temperature of the exothermic decomposition and the peak temperature. Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

Kinetic Analysis of Decomposition

To understand the rate at which AMTN decomposes, a kinetic analysis can be performed using data from non-isothermal DSC or TGA experiments conducted at multiple heating rates. Isoconversional methods, such as the Friedman or Kissinger-Akahira-Sunose (KAS) methods, are recommended as they do not assume a specific reaction model.

Kinetic Analysis Workflow:

-

Data Collection: Perform a series of TGA or DSC experiments at different heating rates (e.g., 2, 5, 10, 15, 20 K/min).

-

Isoconversional Analysis: For various extents of conversion (α), determine the temperatures at which these conversions are reached for each heating rate.

-

Calculation of Activation Energy: Apply an isoconversional method (e.g., Friedman method) to calculate the activation energy (Ea) as a function of the extent of conversion.

-

Determination of Pre-exponential Factor: Once the activation energy is known, the pre-exponential factor (A) can be determined.

This analysis provides crucial kinetic parameters that are essential for predicting the thermal stability and lifetime of AMTN under various temperature conditions.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. AMTN is an energetic ionic liquid with a complex, multi-step exothermic decomposition that initiates at approximately 192-207 °C. The decomposition pathway is proposed to involve the amino group in the initial step, leading to the formation of N₂O, CO, H₂O, HCN, and NH₃ as the final products.

The standardized experimental protocols for TGA and DSC, along with the framework for kinetic analysis, provide a robust methodology for the characterization of AMTN and other energetic materials. The information presented herein is intended to be a valuable resource for researchers and professionals working with this and related compounds, promoting safer handling and advancing its potential applications.

References

-

Schaller, U., Keicher, T., Weiser, V., Krause, H., & Schlechtriem, S. (n.d.). BURNING BEHAVIOUR OF ENERGETIC IONIC LIQUIDS INVESTIGATED WITH 4-AMINO-1-METHYL-1,2,4- TRIAZOLIUMNITRAT. Fraunhofer-Publica. Retrieved from [Link]

- Li, Y., & Litzinger, T. A. (2007). Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating. Thermochimica Acta, 454(2), 116-127.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Schaller, U., Keicher, T., Weiser, V., & Krause, H. (2011). Synthesis, Characterization and Combustion of Triazolium Based Salts.

Sources

A Spectroscopic Guide to 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium Nitrate (AMTN): An Energetic Ionic Liquid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate (AMTN), an energetic ionic liquid of significant interest in materials science and propellant research. This document moves beyond a simple recitation of data, offering insights into the structural and electronic features of AMTN as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental observations and the interpretation of spectral data are emphasized to provide a practical and in-depth understanding for researchers.

Introduction to this compound (AMTN)

This compound, also known by the synonyms AMTN or C1 N, is a salt that is liquid at or near room temperature, classifying it as an ionic liquid.[1] Its energetic nature, stemming from the nitrogen-rich triazolium cation and the oxidizing nitrate anion, makes it a candidate for applications as a plasticizer in energetic materials, as well as in high explosives, and gun and liquid rocket propellants.[2] A thorough characterization of its molecular structure is paramount for understanding its properties, stability, and potential applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For AMTN, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of AMTN, typically recorded in a deuterated solvent like DMSO-d₆, reveals four distinct signals corresponding to the different proton environments in the cation.

Experimental Protocol for ¹H NMR Spectroscopy:

A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum is acquired on a 400 MHz NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.13 | Singlet | 1H | C5-H |

| 9.15 | Singlet | 1H | C3-H |

| 7.04 | Singlet | 2H | -NH₂ |

| 4.03 | Singlet | 3H | -CH₃ |

Table 1: ¹H NMR Data for this compound in DMSO-d₆.[1]

The downfield chemical shifts of the triazolium ring protons (C5-H at 10.13 ppm and C3-H at 9.15 ppm) are characteristic of protons attached to an electron-deficient, cationic aromatic ring.[1] The deshielding effect of the positive charge on the triazolium ring and the electronegativity of the nitrogen atoms contribute to these low-field resonances. The protons of the amino group appear as a singlet at 7.04 ppm, indicating that on the NMR timescale, there is no significant coupling to the nitrogen atom.[1] The methyl group protons resonate as a sharp singlet at 4.03 ppm, consistent with a methyl group attached to a nitrogen atom within the cationic ring system.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the AMTN cation.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is acquired on a 101 MHz NMR spectrometer with proton decoupling.

Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| 145.2 | C 5 |

| 143.1 | C 3 |

| 38.9 | -C H₃ |

Table 2: ¹³C NMR Data for this compound in DMSO-d₆.[1]

Similar to the ¹H NMR, the carbon atoms of the triazolium ring (C5 at 145.2 ppm and C3 at 143.1 ppm) are significantly deshielded and appear at low field.[1] This is a direct consequence of the positive charge delocalized within the aromatic ring and the high electronegativity of the adjacent nitrogen atoms. The methyl carbon (C7) resonates at 38.9 ppm, a typical value for a methyl group attached to a nitrogen atom in a heterocyclic system.[1]

Logical Relationship of NMR Data

Caption: Correlation of NMR signals to the AMTN cation structure.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol for IR Spectroscopy:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid sample is placed on the ATR crystal, and the spectrum is collected over the range of 4000-400 cm⁻¹.

Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3282, 3141 | weak | N-H stretching (amino group) |

| 1637 | weak | N-H bending (amino group) |

| 1573 | weak | C=N stretching (triazole ring) |

| 1318 | strong | N-O stretching (nitrate anion) |

| 1171 | medium | C-N stretching |

| 979 | medium | Ring vibrations |

| 828 | medium | O-N-O bending (nitrate anion) |

Table 3: Key FT-IR Absorption Bands for this compound.[1][2]

The IR spectrum of AMTN is characterized by several key absorption bands. The weak bands in the high-frequency region (3282 and 3141 cm⁻¹) are attributed to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino group.[1] The N-H bending vibration is observed around 1637 cm⁻¹.[1] The C=N stretching vibrations of the triazole ring appear in the 1600-1500 cm⁻¹ region.[1] A very strong and prominent band at 1318 cm⁻¹ is the characteristic asymmetric stretching vibration of the nitrate anion (NO₃⁻), a key indicator of the counter-ion.[1][2] The presence of this strong absorption is a definitive feature for the nitrate salt of this cation. Other bands in the fingerprint region correspond to various C-N stretching and ring deformation modes.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. For ionic liquids like AMTN, obtaining a conventional mass spectrum of the intact parent ion can be challenging due to their low volatility. Often, thermal decomposition studies are conducted to understand their fragmentation pathways under heating.

Experimental Considerations:

Hypothetical Fragmentation Pathway (based on related compounds):

Caption: A plausible ESI-MS/MS fragmentation of the AMTN cation.

In a hypothetical ESI-MS experiment, the intact cation [C₃H₇N₅]⁺ would be observed with a mass-to-charge ratio (m/z) of 99.07. Tandem mass spectrometry (MS/MS) could then be used to induce fragmentation, potentially leading to the loss of neutral fragments such as dinitrogen (N₂), methylnitrene (CH₃N), or an amino radical (NH₂).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the cation, while the IR spectrum clearly identifies the key functional groups, including the characteristic nitrate anion. Although standard mass spectrometry data is not widely reported, an understanding of its likely behavior can be inferred from related compounds. This detailed spectroscopic analysis is essential for quality control in the synthesis of AMTN and for a deeper understanding of its structure-property relationships, which is critical for its application in the field of energetic materials.

References

- Schaller, U., Keicher, T., Weiser, V., Krause, H., & Schlechtriem, S. (n.d.). Synthesis and Characterization of Nitrate Based Energetic Ionic Liquids (EILs). Fraunhofer ICT.

-

PubChem. (n.d.). 4-Amino-1,2,4-triazolium nitrate. National Center for Biotechnology Information. Retrieved from [Link]

- Drake, G. W., Hawkins, T., Tollison, K., Hall, L., Vij, A., & Sobaski, S. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids.

-

ResearchGate. (n.d.). Investigation of the Nitrate based EIL 4-Amino-1-methyl-1,2,4- triazolium nitrate as a plasticizer. Retrieved from [Link]

- Fischer, N., Fischer, D., Klapötke, T. M., Stierstorfer, J., & Woznica, M. (2019). 4‐Amino‐1‐Butyl‐1,2,4‐Triazolium Nitrate – Synthesis and Characterization. Propellants, Explosives, Pyrotechnics, 44(9).

-

Fraunhofer-Publica. (n.d.). BURNING BEHAVIOUR OF ENERGETIC IONIC LIQUIDS INVESTIGATED WITH 4-AMINO-1-METHYL-1,2,4- TRIAZOLIUMNITRAT. Retrieved from [Link]

- Matulková, I., Císařová, I., & Němec, I. (2011). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o18–o19.

-

ResearchGate. (n.d.). Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating. Retrieved from [Link]

-

UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

-

YouTube. (2016, April 26). NMR Spectroscopy. Retrieved from [Link]

- Pinto, D. C. G. A., Sousa, E., & Silva, A. M. S. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Scientific African, 8, e00438.

- Schaller, U., Keicher, T., Weiser, V., & Krause, H. (n.d.). Synthesis, Characterization and Combustion of Triazolium Based Salts. IMEMG.

-

ResearchGate. (n.d.). Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate (CAS 817177-66-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

This technical guide provides a comprehensive overview of the current scientific understanding of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate (CAS 817177-66-5). As a Senior Application Scientist, it is my directive to present not just the data, but also the context and the causality behind our understanding of this compound. It is crucial to acknowledge at the outset that while significant information exists regarding its properties as an energetic material, a comprehensive biological and toxicological profile remains largely uncharted territory in publicly accessible literature. This guide will therefore meticulously detail the established physicochemical and energetic properties, while also providing a scientifically grounded perspective on potential hazards and biological activities by drawing parallels with structurally related triazole compounds. This approach is designed to be a self-validating system of information, clearly delineating established facts from reasoned extrapolations, thereby empowering researchers to proceed with informed caution and strategic experimental design.

Section 1: Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 817177-66-5, is a salt consisting of a methylated 4-aminotriazolium cation and a nitrate anion. Its molecular structure is fundamental to its properties, combining the nitrogen-rich triazole ring with the oxidizing potential of the nitrate group.

| Property | Value | Source |

| CAS Number | 817177-66-5 | [1] |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₃H₇N₅O₃ | [1] |

| Molar Mass | 161.12 g/mol | [1] |

| Glass Transition Temp. | -55 °C | [2] |

Section 2: Synthesis and Energetic Properties

Synthesis Pathway

The synthesis of this compound has been reported, and it can be produced on a technical scale[3]. While a detailed, step-by-step protocol is not publicly available, the synthesis of related energetic ionic liquids often involves the quaternization of a heterocyclic amine followed by anion exchange. A plausible synthetic route is outlined below.

Energetic Properties and Decomposition

This compound is recognized as an energetic ionic liquid (EIL), a class of materials with potential applications as plasticizers, in high explosives, and in gun and liquid rocket propellants[2]. Its energetic nature stems from the combination of the fuel-like aminotriazolium cation and the oxidizing nitrate anion within the same molecule.

Studies have investigated its thermal decomposition and combustion behavior. Thermoanalytical studies show a complex exothermic decomposition process occurring in multiple overlapping steps between 207°C and 267°C (480 K to 540 K)[3]. Upon complete gasification, the decomposition products identified by FTIR analysis include N₂O, CO, H₂O, HCN, and NH₃[3].

The combustion of pure this compound is reported to be ignitable only above 10 MPa, burning with a linear progression rate of 6 to 9 mm/s[3]. The mechanical sensitivity towards friction and impact is reported to be low (20 Nm and >360 N, respectively), which is a favorable characteristic for handling energetic materials[3].

Section 3: Hazards and Safety Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for CAS 817177-66-5 was not available in the public domain at the time of this writing. The following hazard assessment is based on the known properties of the compound as an energetic material and by extrapolating from the safety data of structurally similar aminotriazole compounds. This information should be used as a preliminary guide and must be supplemented by a thorough in-house risk assessment before handling.

Potential Health Hazards

Based on data for related aminotriazole compounds, the following potential health hazards should be considered:

-

Skin and Eye Irritation: Related aminotriazoles are known to cause skin and serious eye irritation[4]. Direct contact should be avoided.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[5].

-

Toxicity: Some aminotriazole derivatives have shown evidence of toxicity. For instance, 3-Amino-1,2,4-triazole is reported to have an acute oral LD50 of 1100 mg/kg in rats and may be toxic to the kidneys, liver, and thyroid with repeated or prolonged exposure[1]. There is also limited evidence of a carcinogenic effect for some aminotriazoles[6]. The specific toxicity of this compound has not been thoroughly investigated.

-

Reproductive Toxicity: Certain aminotriazole compounds are suspected of damaging fertility or the unborn child.

Recommended Safety Protocols

Given the energetic nature and potential toxicity, the following handling protocols are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. If there is a risk of generating dust or aerosols, a certified respirator should be used[1][4].

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, especially when handling larger quantities or when heating the substance[1].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames[4].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere (e.g., nitrogen or argon)[1].

-

Fire and Explosion Hazard: As an energetic material, it has the potential to decompose violently under certain conditions, although its sensitivity to mechanical shock and friction is reported to be low[3]. In case of fire, use appropriate extinguishing media such as water spray, foam, or dry chemical powder.

Section 4: Biological Activity and Potential Applications

There is a significant lack of direct experimental data on the biological activity and mechanism of action of this compound. However, the broader class of 1,2,4-triazole derivatives is a well-established pharmacophore with a wide range of biological activities.

Established Activities of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a key structural motif in numerous therapeutic agents, exhibiting activities such as:

-

Antifungal: Triazole-based drugs like fluconazole and itraconazole are widely used as antifungal agents.

-

Antiviral: Ribavirin, a triazole nucleoside analog, is an antiviral medication.

-

Anticancer: Some triazole derivatives have shown promising anticancer activity[7].

-

Anticonvulsant: Certain 4-amino-4H-1,2,4-triazole derivatives have been synthesized and shown to possess anticonvulsant properties[2].

-

Antibacterial and Antimalarial: Various hybrid molecules incorporating the 1,2,3-triazole and 4-aminoquinoline moieties have demonstrated potential as antimalarial agents[8].

Postulated Activity and Research Directions

Given the structural features of this compound, it is plausible to hypothesize potential biological activities that warrant further investigation. The presence of the 4-aminotriazole core suggests that it could be explored for activities analogous to other compounds in this class.

Experimental Protocol for Preliminary Biological Screening:

-

Cell Viability Assays:

-

Objective: To determine the cytotoxic effects of the compound on various cell lines.

-

Methodology:

-

Culture relevant cancer cell lines (e.g., A549, Bel7402) and normal cell lines (e.g., Vero) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.

-

-

-

Antimicrobial Susceptibility Testing:

-

Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Use the broth microdilution method according to CLSI guidelines.

-

Prepare a serial dilution of the compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth.

-

-

Section 5: Conclusion and Future Perspectives

This compound (CAS 817177-66-5) is a compound with well-documented energetic properties, making it of interest in materials science. However, its biological and toxicological profiles are largely unexplored. The structural alerts from its aminotriazole core suggest a potential for biological activity, but also for toxicity, which necessitates careful handling and further investigation. Future research should focus on obtaining a comprehensive safety profile through standardized toxicological studies and exploring its potential pharmacological activities through systematic screening. This will enable a more complete understanding of this molecule and its potential applications beyond the realm of energetic materials.

References

- Spectrum Chemical. (2006, August 11).

- Tokyo Chemical Industry Co., Ltd. (2023, March 4).

- Sigma-Aldrich. (2025, November 6).

- Schaller, U., Keicher, T., Weiser, V., & Krause, H. (n.d.). Synthesis, Characterization and Combustion of Triazolium Based Salts. Fraunhofer ICT.

- Fisher Scientific. (2021, December 24).

- Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base deriv

- Datasheet Loc

- [Study of cancerogenic effect of 4-amino-1,2,4-triazole in chronic experiments]. (1993). PubMed.

- MySkinRecipes. (n.d.). เคมี เพื่อการวิจัย ทางด้าน เครื่องสำอาง อาหาร และยา (4225).

- Matulková, I., Císařová, I., & Němec, I. (2011). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o18–o19.

- Matulková, I., Císařová, I., & Němec, I. (2011).

- Fraunhofer-Publica. (n.d.).

- PubChem. (n.d.).

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-AMINO 1,2,4-TRIAZOLE (Extra Pure).

- ResearchGate. (n.d.). (PDF)

- Kumar, A., et al. (2011). Synthesis of 4-aminoquinoline-1,2,3-triazole and 4-aminoquinoline-1,2,3-triazole-1,3,5-triazine hybrids as potential antimalarial agents. PubMed.

- Romero, A. H., & Delgado, G. E. (2025).

- ResearchGate. (n.d.).

- ChemBK. (n.d.).

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-aminoquinoline-1,2,3-triazole and 4-aminoquinoline-1,2,3-triazole-1,3,5-triazine hybrids as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium Nitrate: From a Privileged Scaffold to a High-Performance Energetic Material

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, functionalization of this scaffold can lead to compounds with dramatically different properties and applications. This whitepaper provides a comprehensive technical overview of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate (AMTN), a derivative whose utility lies not in pharmacology, but in the realm of high-performance energetic materials. We will delve into its discovery, synthesis, and characterization, offering a detailed look at the physicochemical and energetic properties that define its function. This guide is intended for researchers, scientists, and professionals in drug development to illustrate the chemical versatility of a familiar scaffold and to provide a detailed reference on a functionally divergent derivative.

Introduction: The Tale of a Versatile Scaffold

The 1,2,4-triazole ring system is a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets. This has led to its incorporation into a wide array of clinically significant drugs, including antifungals like fluconazole and antivirals such as ribavirin. Derivatives of 4-amino-4H-1,2,4-triazole have been explored for a vast range of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The prevalence of this core in medicinal chemistry underscores its favorable ADME (absorption, distribution, metabolism, and excretion) properties and its ability to engage in various biological interactions.

However, the focus of this guide shifts from the biological to the material. By introducing a methyl group at the 1-position and pairing the resulting cation with a nitrate anion, the properties of the 4-amino-1,2,4-triazole core are fundamentally transformed. The resulting salt, this compound (also known as AMTN or C1N), is not a drug candidate but an energetic ionic liquid (EIL).[4] EILs are a class of molten salts with melting points below 100°C that are being investigated as potential replacements for traditional energetic materials due to their unique properties, such as low vapor pressure, high thermal stability, and tunable energetic performance.[5]

This guide will provide an in-depth exploration of AMTN, from its initial synthesis to its characterization as a high-performance energetic material. For the drug development professional, this serves as a compelling case study in how subtle modifications to a common scaffold can unlock entirely new fields of application.

History and Discovery

The exploration of 1-alkyl-4-amino-1,2,4-triazolium salts as a new family of ionic liquids was pioneered by Greg W. Drake and his colleagues at the Air Force Research Laboratory. In a 2003 technical paper, they detailed the synthesis and characterization of a series of these salts, including the methyl derivative with a nitrate anion, AMTN.[6] This work was foundational in identifying these compounds as low-melting-point salts with potential applications as energetic materials. The motivation behind this research was the pursuit of new energetic materials with improved safety and performance characteristics compared to traditional explosives and propellants. AMTN was identified as a promising candidate due to its status as an energetic ionic liquid with good stability.[5]

Synthesis and Characterization of AMTN

The synthesis of AMTN is a multi-step process that begins with the alkylation of 4-amino-4H-1,2,4-triazole, followed by an anion exchange. The causality behind this experimental design is to first create the stable 1-methyl-4-amino-1,2,4-triazolium cation, which is then paired with the energetic nitrate anion.

Synthesis Protocol

The following is a generalized, step-by-step methodology for the synthesis of AMTN, based on established literature.[6]

Step 1: Synthesis of 1-Methyl-4-amino-4H-1,2,4-triazolium Iodide

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-4H-1,2,4-triazole in a suitable solvent such as acetonitrile.

-

Alkylation: Add a molar equivalent of methyl iodide to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: The product, 1-methyl-4-amino-4H-1,2,4-triazolium iodide, will precipitate out of the solution. Collect the solid by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum.

Step 2: Anion Exchange to Yield this compound

-

Dissolution: Dissolve the 1-methyl-4-amino-4H-1,2,4-triazolium iodide in deionized water.

-

Precipitation of Silver Iodide: Add a molar equivalent of silver nitrate, also dissolved in deionized water, to the solution. A yellow precipitate of silver iodide will form immediately.

-

Removal of Precipitate: Stir the mixture for a few hours to ensure complete reaction, then filter to remove the silver iodide precipitate.

-

Isolation of AMTN: The filtrate contains the desired product, this compound. Remove the water via rotary evaporation to yield the final product.

-

Drying: Dry the resulting AMTN under high vacuum.

Experimental Workflow Diagram

Caption: Synthesis workflow for AMTN.

Characterization

The synthesized AMTN should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in DMSO-d₆) is expected to show signals corresponding to the methyl protons, the two different protons on the triazole ring, and the amino protons. For example, reported shifts for the methyl group are around 4.05 ppm, with ring protons appearing at approximately 9.08 ppm and 10.12 ppm, and a broad singlet for the amino group around 7.0 ppm.[6]

-

¹³C NMR (in DMSO-d₆) will show signals for the methyl carbon and the two distinct carbons of the triazole ring.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretches of the amino group, C-H stretches of the methyl group, and strong absorptions corresponding to the nitrate anion.

-

Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen should be determined and compared to the calculated theoretical values for the molecular formula C₃H₇N₅O₃.

Physicochemical and Energetic Properties

AMTN is a representative example of an energetic ionic liquid and has been studied for its potential as a plasticizer and propellant.[1][4] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇N₅O₃ | [4] |

| Molar Mass | 161.12 g/mol | [4] |

| Appearance | Colorless liquid or solid | [6] |

| Glass Transition Point | -55 °C | [5] |

| Decomposition Onset | ~175 °C | [6] |

| Impact Sensitivity | > 20 Nm | [4] |

| Friction Sensitivity | > 360 N | [4] |

| Heat of Explosion | 3468 J/g | [1] |

| Nitrogen Content | 43.5% | [4] |

The low sensitivity to impact and friction are highly desirable properties for an energetic material, indicating a greater degree of safety in handling and storage compared to traditional explosives. The high nitrogen content contributes to its energetic output, releasing a large volume of nitrogen gas upon decomposition.

Chemical Structure of AMTN

Caption: Structure of the AMTN ion pair.

Applications in Energetic Materials

The unique combination of properties of AMTN makes it a subject of interest in the field of energetic materials.

-

Energetic Plasticizer: AMTN has been investigated as an energetic plasticizer for polymer-bonded explosives and propellants.[1] Plasticizers are added to polymers to increase their flexibility and processability. An energetic plasticizer also contributes to the overall energy output of the formulation.

-

Liquid Propellant: As an ionic liquid, AMTN has a very low vapor pressure, which significantly reduces the environmental and handling risks associated with volatile liquid propellants.[5] Its combustion behavior has been studied under high pressure, showing a linear burning rate with low pressure dependence.[4]

-

Melt Cast Explosives: While AMTN itself is a liquid at room temperature, related compounds like 4-Amino-1-methyl-1,2,4-triazolium perchlorate (AMTP) have melting points close to that of TNT, suggesting potential as melt-castable explosives.[5]

The thermal decomposition of AMTN is a complex exothermic process that occurs in several overlapping steps between approximately 207°C and 267°C (480 K to 540 K).[4] The final decomposition products are primarily gaseous, including N₂O, CO, H₂O, HCN, and NH₃.[4]

Conclusion

This compound stands as a testament to the chemical diversity that can be achieved from a single heterocyclic core. While the 1,2,4-triazole scaffold is widely recognized for its contributions to medicine, AMTN demonstrates that targeted chemical modification can pivot its application to entirely different scientific domains. For researchers in drug development, this serves as a powerful reminder of the importance of understanding structure-property relationships and the potential for familiar molecular frameworks to find new and unexpected utility. The ongoing research into AMTN and other energetic ionic liquids highlights a dynamic field of materials science where the principles of organic synthesis and physical chemistry converge to create the next generation of high-performance materials.

References

-

Schaller, U., Keicher, T., Weiser, V., Krause, H., & Schlechtriem, S. (n.d.). BURNING BEHAVIOUR OF ENERGETIC IONIC LIQUIDS INVESTIGATED WITH 4-AMINO-1-METHYL-1,2,4- TRIAZOLIUMNITRAT. Fraunhofer-Publica. [Link]

-

Muthurajan, H., Weiser, V., & Keicher, T. (2014). Investigation of the Nitrate based EIL 4-Amino-1-methyl-1,2,4- triazolium nitrate as a plasticizer. ResearchGate. [Link]

-

Samak, I., & El-Faham, A. (2022). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

-

Kumar, A., Kumar, R., & Kumar, S. (2018). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

-

Prajapati, N., & Sharma, D. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. ResearchGate. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Drake, G. W., Hawkins, T., Tollison, K., Hall, L., Vij, A., & Sobaski, S. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. Defense Technical Information Center. [Link]

-

Schaller, U., Keicher, T., Weiser, V., & Krause, H. (2010). Synthesis, Characterization and Combustion of Triazolium Based Salts. ResearchGate. [Link]

Sources

The Ascendancy of Triazolium Salts: A Technical Guide to their Application in Advanced Energetic Materials

Foreword: Beyond Traditional Energetics

For decades, the field of energetic materials has been dominated by a relatively small family of nitroaromatic and nitramine compounds. While effective, these traditional materials often present a trade-off between performance and sensitivity, alongside growing environmental and safety concerns. The quest for novel energetic materials that offer a superior balance of power, stability, and safety has led researchers to explore new chemical frontiers. Among the most promising of these are nitrogen-rich heterocyclic compounds, with triazolium-based salts emerging as a particularly compelling class of materials.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of triazolium-based salts in energetic materials. Moving beyond a simple recitation of facts, this document delves into the fundamental principles, synthesis strategies, and performance characteristics of these next-generation energetics. We will explore the causality behind experimental choices, providing insights into how the molecular architecture of triazolium salts can be rationally designed to achieve desired energetic properties.

The Triazolium Core: A Foundation for High Performance

The 1,2,4-triazolium cation forms the energetic backbone of this class of compounds. Its high nitrogen content inherently contributes to a large positive heat of formation, a key indicator of energetic potential. The delocalized positive charge across the triazolium ring not only enhances stability but also provides a versatile scaffold for chemical modification. By strategically functionalizing the triazolium ring with explosophoric groups (e.g., -NO2, -N3) and pairing it with energetic anions (e.g., nitrate, perchlorate, dinitramide), a vast library of energetic salts with tunable properties can be synthesized.

The choice of substituents and counter-ions is paramount in dictating the final properties of the energetic material. For instance, the incorporation of amino groups (-NH2) can enhance thermal stability and reduce sensitivity, while nitro groups (-NO2) significantly boost detonation performance.[1] This modularity allows for the rational design of energetic materials tailored for specific applications, from melt-castable explosives to advanced propellants.

Synthesis of Triazolium-Based Energetic Salts: A Methodical Approach

The synthesis of triazolium-based energetic salts typically follows a two-step pathway: quaternization of a triazole precursor followed by an anion metathesis reaction. This approach allows for the independent selection of the cation and anion, providing a high degree of control over the final properties of the salt.

General Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:

Caption: General synthesis workflow for triazolium-based energetic salts.

Experimental Protocol: Synthesis of 4-Amino-1-butyl-1,2,4-triazolium Nitrate (C4N)

This protocol details a one-step, metal-free synthesis of the energetic ionic liquid 4-amino-1-butyl-1,2,4-triazolium nitrate (C4N), which has shown promise as an insensitive energetic material.[2][3]

Materials:

-

4-Amino-1,2,4-triazole

-

Butyl nitrate

-

Methanol

-

Acetonitrile

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-1,2,4-triazole (1.20 g, 14.28 mmol) in a mixture of methanol (0.92 g, 28.57 mmol) and acetonitrile (2.34 g, 57.14 mmol).

-

To this solution, add butyl nitrate (2.13 g, 17.86 mmol).

-

Heat the reaction mixture to 100°C and stir for 4 hours.

-

After the reaction is complete, pour the mixture into a 1:2 solution of acetonitrile/ethyl acetate.

-

A phase separation will occur. Isolate the product phase.

-

Dry the product under vacuum to yield 4-amino-1-butyl-1,2,4-triazolium nitrate (C4N) as a liquid.

Causality of Experimental Choices:

-

One-step metal-free route: This approach avoids the use of metal salts (like silver nitrate) in the metathesis step, which can be costly and lead to metallic impurities in the final product. Using butyl nitrate as both the alkylating agent and the nitrate source streamlines the process.

-

Solvent mixture: The methanol/acetonitrile solvent system is chosen to ensure the solubility of both the polar triazole precursor and the less polar butyl nitrate, facilitating an efficient reaction.

-

Phase separation for purification: The use of an acetonitrile/ethyl acetate mixture for workup allows for a simple and effective purification by phase separation, avoiding the need for column chromatography.

Characterization and Performance Evaluation